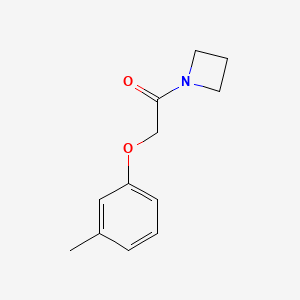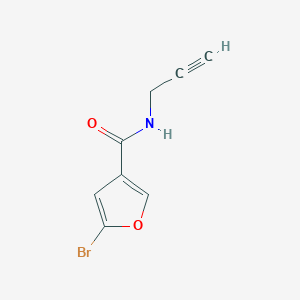
N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide, also known as N-CPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. N-CPA belongs to the class of heterocyclic compounds and is synthesized through various methods.
Wirkmechanismus
The exact mechanism of action of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide is not yet fully understood. However, it has been suggested that its pharmacological effects are mediated through the inhibition of various enzymes and signaling pathways. N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), both of which play a crucial role in inflammation and tumorigenesis.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in various cell lines. N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide is its relatively simple synthesis process, which makes it readily available for laboratory experiments. N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide is also stable under various conditions, making it suitable for long-term storage. However, one of the limitations of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide is its low solubility in water, which may affect its bioavailability and limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide. One potential area of research is the development of novel derivatives of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide with improved pharmacological properties. Another direction is the investigation of the potential synergistic effects of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide with other drugs for the treatment of various diseases. Further studies are also needed to elucidate the exact mechanism of action of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its synthesis process is relatively simple, and it exhibits significant antioxidant, anti-inflammatory, antitumor, and antiviral activities. While there are limitations to its potential therapeutic applications, future research on N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide may lead to the development of novel treatments for various diseases.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide involves the reaction of 3-chloroaniline with 2-acetylpyridine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide in its pure form. The synthesis of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide is a relatively simple process and can be conducted in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit significant antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases. N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to possess antitumor and antiviral activities, further highlighting its potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-10-4-3-5-11(8-10)15-12(17)9-16-7-2-1-6-13(16)18/h1-8H,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVIIILUGAGPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)

![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)

![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)

![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)


![1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475333.png)

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)